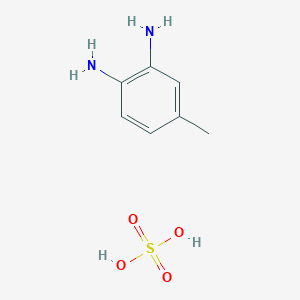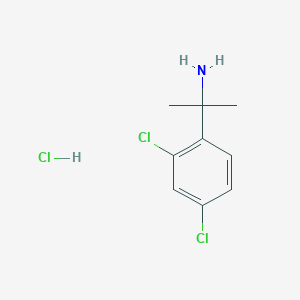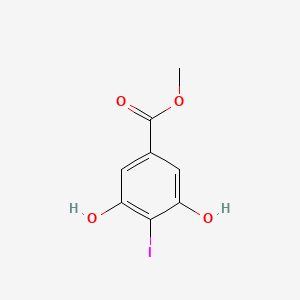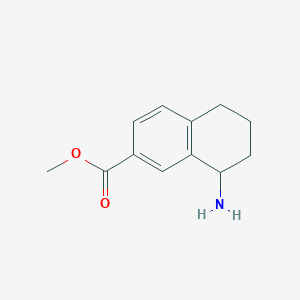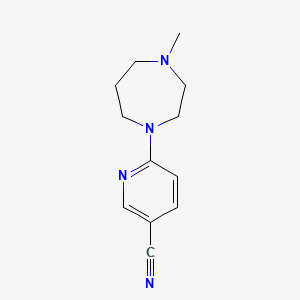
6-(4-Methyl-1,4-diazepan-1-yl)pyridine-3-carbonitrile
Overview
Description
Molecular Structure Analysis
The molecular structure of “6-(4-Methyl-1,4-diazepan-1-yl)pyridine-3-carbonitrile” is represented by the InChI code:1S/C12H19N5O.ClH/c1-16-5-2-6-17 (8-7-16)11-4-3-10 (9-14-11)12 (13)15-18;/h3-4,9,12H,2,5-8,13H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound “6-(4-Methyl-1,4-diazepan-1-yl)pyridine-3-carbonitrile” is a powder at room temperature . It has a molecular weight of 285.78 .Scientific Research Applications
Decontamination and Antidotal Treatment
Studies have shown that compounds structurally related to 6-(4-Methyl-1,4-diazepan-1-yl)pyridine-3-carbonitrile can be effective in decontamination and antidotal treatments. For instance, the efficacy of decontamination and antidotal treatments using oximes, atropine, and diazepam has been demonstrated in cases of percutaneous poisoning with organophosphates. These treatments are crucial for mitigating the effects of exposure to toxic substances, highlighting the potential application of structurally related compounds in emergency medicine and toxicology (Knez˘ević & Tadić, 1994).
Neurodegenerative Diseases and CNS Disorders
Compounds with pyridine and diazepane moieties, similar to the target molecule, have been explored for their potential in treating neurodegenerative diseases and central nervous system (CNS) disorders. The modulation of glutamate receptors, particularly mGluR5 antagonists, has been investigated for therapeutic applications in neurodegeneration, addiction, anxiety, and pain management. This research direction underscores the relevance of pyridine derivatives in developing treatments for a range of CNS conditions (Lea & Faden, 2006).
Synthesis of Heterocyclic Compounds
The synthetic versatility of compounds containing pyridine and diazepane units enables the construction of a wide array of heterocyclic compounds. These compounds are foundational in medicinal chemistry, serving as intermediates for further chemical transformations. Their utility spans the synthesis of benzimidazoles, quinoxalines, and benzo(1,5)diazepines, underscoring their importance in drug discovery and organic synthesis (Ibrahim, 2011).
Chemical Sensing and Analytical Applications
Pyridine derivatives, due to their electronic properties, have found applications in chemical sensing and analytical chemistry. These compounds can act as effective chemosensors for the detection of various species, including ions and neutral molecules. Their high affinity for different analytes makes them useful in environmental monitoring, food safety analysis, and clinical diagnostics. The development of novel chemosensors based on pyridine derivatives is a promising area of research, highlighting their potential in improving detection and analytical methods (Abu-Taweel et al., 2022).
Safety And Hazards
The compound “6-(4-Methyl-1,4-diazepan-1-yl)pyridine-3-carbonitrile” is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
6-(4-methyl-1,4-diazepan-1-yl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-15-5-2-6-16(8-7-15)12-4-3-11(9-13)10-14-12/h3-4,10H,2,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPUQCLXYUTUAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=NC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Methyl-1,4-diazepan-1-yl)pyridine-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



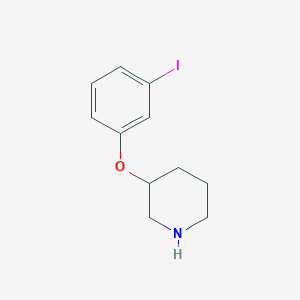
![2,5-Dimethylbenzo[d]thiazol-4-amine](/img/structure/B1451576.png)
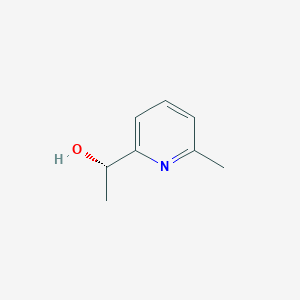

![((2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-YL)methyl)amine](/img/structure/B1451580.png)

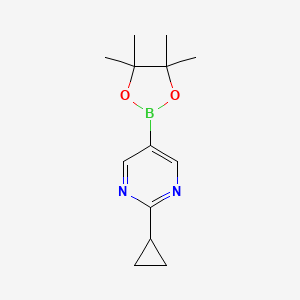
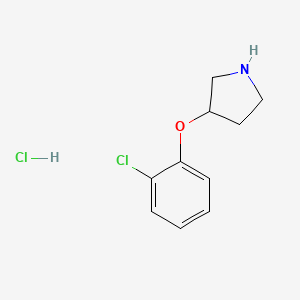

![2-(Trifluoromethyl)benzo[d]thiazol-5-amine](/img/structure/B1451587.png)
